

Spectroscopic Profile of 4-Methoxy-3,5-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylaniline

Cat. No.: B181746

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxy-3,5-dimethylaniline** (CAS No: 39785-37-0), a key intermediate in various chemical syntheses. This document details available mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. It also outlines standardized experimental protocols for acquiring such spectra, intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Quantitative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **4-Methoxy-3,5-dimethylaniline**.

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	[1]
Ionization Mode	Electron Ionization (EI)	[1]
Major Fragments (m/z)		
Molecular Ion [M] ⁺	151	[1]
Fragment 1	136	[1]
Fragment 2	108	[1]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Experimentally determined data for **4-Methoxy-3,5-dimethylaniline** was not available in the searched sources. The following are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.4 - 6.6	Singlet	2H	Ar-H
~ 3.7 - 3.8	Singlet	3H	-OCH ₃
~ 3.5 - 4.0 (broad)	Singlet	2H	-NH ₂
~ 2.2 - 2.3	Singlet	6H	Ar-CH ₃

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

Experimentally determined data for **4-Methoxy-3,5-dimethylaniline** was not available in the searched sources. The following are predicted values.

Chemical Shift (δ , ppm)	Assignment
~ 150 - 155	C-O
~ 140 - 145	C-NH ₂
~ 125 - 130	C-CH ₃
~ 110 - 115	Ar-CH
~ 55 - 60	-OCH ₃
~ 15 - 20	Ar-CH ₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Experimentally determined data for **4-Methoxy-3,5-dimethylaniline** was not available in the searched sources. The following are predicted characteristic peaks.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric & symmetric)
3050 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Strong	N-H bend (scissoring)
1500 - 1400	Strong	Aromatic C=C stretch
1250 - 1200	Strong	Aryl-O stretch (asymmetric)
1050 - 1000	Medium	Aryl-O stretch (symmetric)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for aromatic amines like **4-Methoxy-3,5-dimethylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **4-Methoxy-3,5-dimethylaniline** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase the spectra and perform baseline correction.
- Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H spectrum and identify multiplicities.
- Assign the peaks to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
- Sample Application: Place a small amount of solid **4-Methoxy-3,5-dimethylaniline** directly onto the ATR crystal.
- Pressure Application: Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the sample spectrum.
 - Typical parameters: spectral range of 4000-400 cm^{-1} , resolution of 4 cm^{-1} , and an accumulation of 16-32 scans.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

- Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

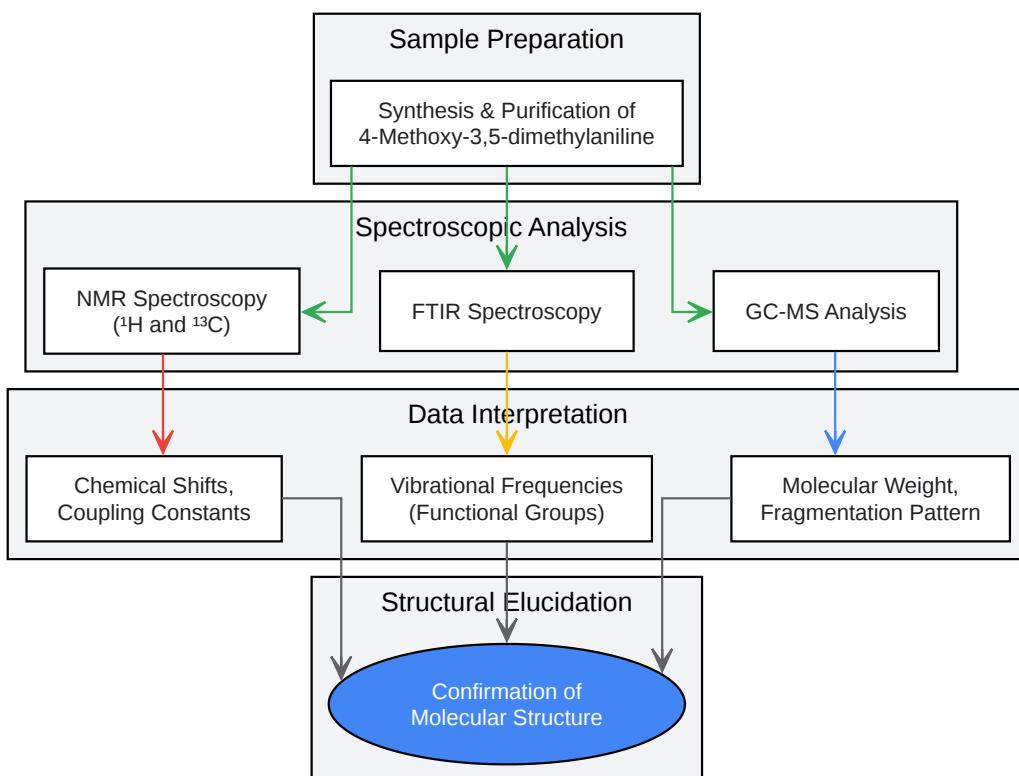
Procedure:

- Sample Preparation: Prepare a dilute solution of **4-Methoxy-3,5-dimethylaniline** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Method:
 - Injector: Set the injector temperature to 250-280 °C. Use a splitless or split injection mode.
 - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
- MS Method:
 - Ion Source: Use electron ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
 - Temperatures: Set the ion source and transfer line temperatures to 230-280 °C.
- Data Analysis:

- Identify the peak corresponding to **4-Methoxy-3,5-dimethylaniline** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and the major fragment ions.
- Propose fragmentation pathways consistent with the observed spectrum.

Mandatory Visualizations

Workflow for Spectroscopic Analysis of 4-Methoxy-3,5-dimethylaniline



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxy-3,5-dimethylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181746#spectroscopic-data-nmr-ir-ms-of-4-methoxy-3-5-dimethylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

